REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]3[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=3)=[CH:9][C:7]=2[CH:8]=1.C(N(CC)CC)C.[C:28]1([CH3:38])[CH:33]=[CH:32][C:31]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:29]=1>C(#N)C.CN(C)C1C=CN=CC=1>[CH3:38][C:28]1[CH:33]=[CH:32][C:31]([S:34]([O:1][CH2:2][CH2:3][C:4]2[O:5][C:6]3[CH:12]=[CH:11][C:10]([C:13]4[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=4)=[CH:9][C:7]=3[CH:8]=2)(=[O:36])=[O:35])=[CH:30][CH:29]=1
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Name
|
|
Quantity
|
2.03 kg
|
Type
|
reactant
|
Smiles
|
OCCC=1OC2=C(C1)C=C(C=C2)C2=CC=C(C#N)C=C2
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Name
|
|
Quantity
|
1.86 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
31.8 kg
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.1 kg
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for about 5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
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the reaction mixture was distilled to a minimum volume
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Type
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ADDITION
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Details
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treated with isopropyl alcohol (24.1 kg)
|
Type
|
TEMPERATURE
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Details
|
The suspension was heated at about 30° C. for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
|
cooled to about 5° C.
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
the filter cake was washed with isopropyl alcohol (5.20 kg)
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 50° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCC=1OC2=C(C1)C=C(C=C2)C2=CC=C(C=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 kg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |